molecular formula C7H6Br2O2 B1614877 4,6-Dibromo-2-methylresorcinol CAS No. 63992-60-9

4,6-Dibromo-2-methylresorcinol

Cat. No. B1614877
CAS RN: 63992-60-9
M. Wt: 281.93 g/mol
InChI Key: NJIVTNAPTHUGDR-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-methylresorcinol is a chemical compound with the molecular formula C7H6Br2O2 . It is also known as 1,3-Benzenediol, 4,6-dibromo-2-methyl .

Scientific Research Applications

Liquid Crystal Synthesis

4,6-Dibromo-2-methylresorcinol serves as a precursor in synthesizing new bent-core molecules for liquid crystals. Research shows that compounds with 4,6-dichlororesorcinol demonstrate significant liquid crystalline properties, which are influenced by lateral substitution on the outer ring. These findings are crucial for developing advanced electro-optical materials (Alaasar, Prehm, & Tschierske, 2014).

Crystal Engineering

The compound plays a role in crystal engineering. For instance, 2- and 5-methylresorcinol co-crystals with 4,4'-bipyridine demonstrate the potential of replacing some bipyridine molecules with similar shape and size molecules. This method offers a robust strategy for engineering ternary co-crystals, useful in various industrial and scientific applications (Tothadi, Mukherjee, & Desiraju, 2011).

Organic Aerogels

In the field of materials science, 4,6-Dibromo-2-methylresorcinol derivatives such as 5-methylresorcinol have been utilized to develop organic aerogels in non-aqueous media. These aerogels, synthesized with benzoic acid derivatives as catalysts, have potential applications in areas such as insulation, filtration, and lightweight structural components (Peikolainen et al., 2012).

Photoinduced Reactions

The compound's derivatives, such as 4,6-di-t-butylresorcinol, have been studied for their behavior in photoinduced oxygenation reactions. These reactions, particularly in the presence of singlet oxygen, are important for understanding the photodegradation of organic compounds, relevant in environmental chemistry and material science (Saito et al., 1972).

Combinatorial Crystal Synthesis

4,6-Dibromo-2-methylresorcinol is also instrumental in combinatorial crystal synthesis. Its derivatives, such as 2-methylresorcinol, have been used to identify selective crystallization routes in structural landscapes, enhancing the synthesis of stoichiometric ternary solids. This approach is significant for developing new materials with tailored properties (Mir, Dubey, Tothadi, & Desiraju, 2015).

properties

IUPAC Name

4,6-dibromo-2-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2/c1-3-6(10)4(8)2-5(9)7(3)11/h2,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIVTNAPTHUGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1O)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213969
Record name Resorcinol, 4,6-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-methylresorcinol

CAS RN

63992-60-9
Record name Resorcinol, 4,6-dibromo-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063992609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4,6-dibromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JE Lightowler, HJ Rylance - British journal of pharmacology …, 1964 - Wiley Online Library
Some substituted dihydroxybenzenes have been examined for suppression of the yeast‐induced inflammatory reaction in the rat paw. This anti‐inflammatory activity is greatest in those …
Number of citations: 10 bpspubs.onlinelibrary.wiley.com
M Blouin, MC Beland, P Brassard - The Journal of Organic …, 1990 - ACS Publications
Conversion of/3-keto ester 4 to olefin 6 was advanta-geously realized by the coupling8 of lithium dimethyl-cuprate with the corresponding enol phosphate 5 (a low yield, as yet …
Number of citations: 27 pubs.acs.org
S Mataka, H Eguchi, K Takahashi, T Hatta… - Bulletin of the Chemical …, 1989 - journal.csj.jp
Benzotris- (3) and benzobis[1,2,5]thiadiazole (4) were prepared in a moderate yield, respectively, by the reaction of tetrasulfur tetranitride (5) with halocatechols (6) and -resorcinols (7). …
Number of citations: 34 www.journal.csj.jp
S Matara, H Eguchi, K Takahashi, M Tashiro - jlc.jst.go.jp
Synthesis of benzenehexamine (1) was first reported in 19292) and some of its derivatives in 1937.3 I It attracted little attention until recently when it has been recognized as a building …
Number of citations: 0 jlc.jst.go.jp
MA Kumar, CN Rohitha, SJ Kulkarni, N Narender - Synthesis, 2010 - thieme-connect.com
A simple, efficient and mild method for the selective bromination of activated aromatic compounds using ammonium bromide as the source of bromine and Oxone® as the oxidant in …
Number of citations: 36 www.thieme-connect.com

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